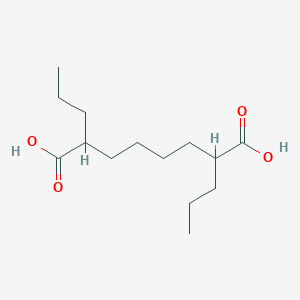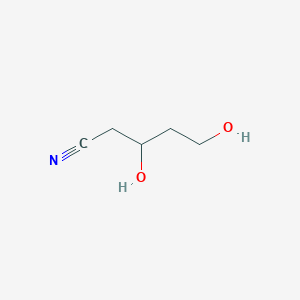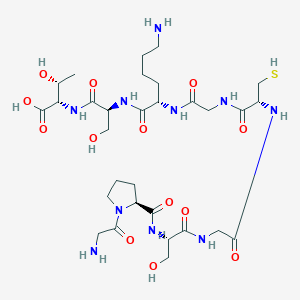
Glycyl-L-prolyl-L-serylglycyl-L-cysteinylglycyl-L-lysyl-L-seryl-L-threonine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycyl-L-prolyl-L-serylglycyl-L-cysteinylglycyl-L-lysyl-L-seryl-L-threonine is a synthetic peptide composed of nine amino acids. This compound is of interest due to its potential applications in various fields, including biochemistry, pharmacology, and materials science. Peptides like this one are often studied for their biological activities and potential therapeutic uses.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-prolyl-L-serylglycyl-L-cysteinylglycyl-L-lysyl-L-seryl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to couple.
Coupling: The next amino acid, also protected at the N-terminus, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is assembled.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate the desired peptide from by-products and impurities.
化学反応の分析
Types of Reactions
Glycyl-L-prolyl-L-serylglycyl-L-cysteinylglycyl-L-lysyl-L-seryl-L-threonine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds with another cysteine, leading to dimerization or cyclization.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be modified through substitution reactions, such as phosphorylation of serine or threonine residues.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or air oxidation can induce disulfide bond formation.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.
Substitution: Kinases can phosphorylate serine or threonine residues in the presence of ATP.
Major Products Formed
Oxidation: Formation of disulfide-linked dimers or cyclic peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Phosphorylated peptides with altered biological activity.
科学的研究の応用
Glycyl-L-prolyl-L-serylglycyl-L-cysteinylglycyl-L-lysyl-L-seryl-L-threonine has several scientific research applications:
Biochemistry: Studying protein-protein interactions and enzyme-substrate specificity.
Pharmacology: Investigating potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Materials Science: Developing peptide-based materials with unique properties, such as self-assembly or biocompatibility.
Medicine: Exploring its use in drug delivery systems or as a biomarker for certain diseases.
作用機序
The mechanism of action of Glycyl-L-prolyl-L-serylglycyl-L-cysteinylglycyl-L-lysyl-L-seryl-L-threonine depends on its specific biological target. For example, if it interacts with a particular enzyme, it may act as an inhibitor or activator by binding to the enzyme’s active site. The cysteine residue can form disulfide bonds, potentially altering the peptide’s conformation and activity. Additionally, phosphorylation of serine or threonine residues can modulate the peptide’s function by affecting its interaction with other proteins or cellular components.
類似化合物との比較
Similar Compounds
Glycyl-L-prolyl-L-seryl-L-seryl-L-prolyl-L-serylglycyl-L-lysyl-L-leucine: Another synthetic peptide with a similar sequence but different amino acid composition.
Glycyl-L-valyl-L-seryl-L-prolyl-L-lysyl-L-leucine:
Uniqueness
Glycyl-L-prolyl-L-serylglycyl-L-cysteinylglycyl-L-lysyl-L-seryl-L-threonine is unique due to its specific sequence and the presence of cysteine, which allows for disulfide bond formation. This feature can significantly impact its structure and function, making it distinct from other peptides with similar sequences.
特性
CAS番号 |
820242-24-8 |
|---|---|
分子式 |
C30H52N10O13S |
分子量 |
792.9 g/mol |
IUPAC名 |
(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2R)-2-[[2-[[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C30H52N10O13S/c1-15(43)24(30(52)53)39-28(50)18(13-42)37-27(49)16(5-2-3-7-31)35-21(44)10-34-26(48)19(14-54)36-22(45)11-33-25(47)17(12-41)38-29(51)20-6-4-8-40(20)23(46)9-32/h15-20,24,41-43,54H,2-14,31-32H2,1H3,(H,33,47)(H,34,48)(H,35,44)(H,36,45)(H,37,49)(H,38,51)(H,39,50)(H,52,53)/t15-,16+,17+,18+,19+,20+,24+/m1/s1 |
InChIキー |
VGTUYPLNHVAJNJ-OPZBKXKGSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)CN)O |
正規SMILES |
CC(C(C(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CS)NC(=O)CNC(=O)C(CO)NC(=O)C1CCCN1C(=O)CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


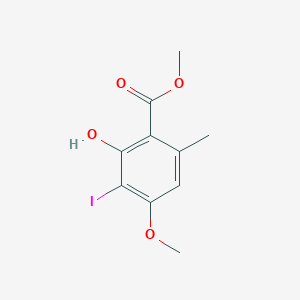
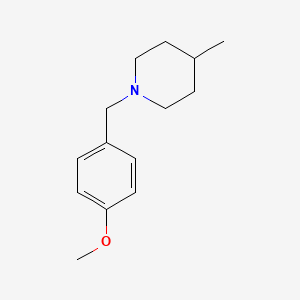
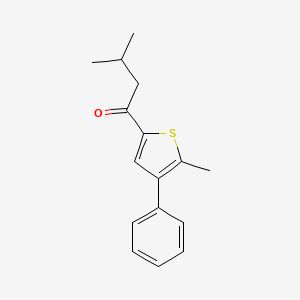
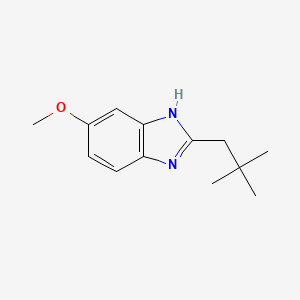
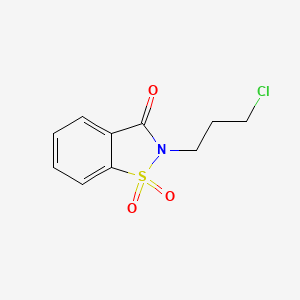
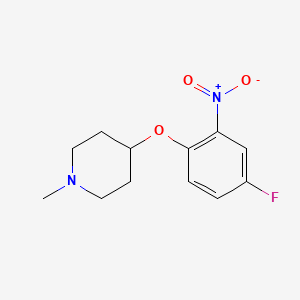

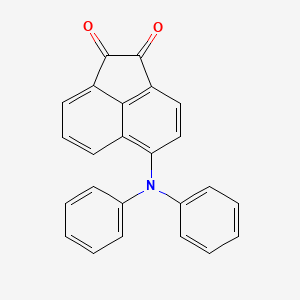
![5H-Indeno[1,2-d]pyrimidine, 5-(1H-imidazol-1-yl)-2-methyl-](/img/structure/B14230121.png)
![N~2~,N~4~,N~6~-Tris[3,4,5-tris(decyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B14230125.png)
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-1,3-thiazole-2-carboxamide](/img/structure/B14230133.png)
